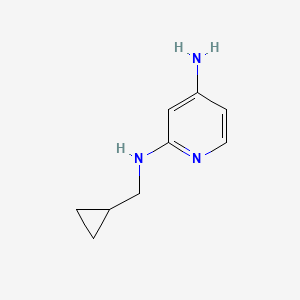

N2-(cyclopropylmethyl)pyridine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-(cyclopropylmethyl)pyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMIYDVCUXTFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing N2 Cyclopropylmethyl Pyridine 2,4 Diamine Within Contemporary Chemical Biology Research

Significance of Substituted Pyridine-Diamine Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a privileged position in the realm of medicinal chemistry and drug discovery. nih.govdovepress.com As an isostere of benzene (B151609), this nitrogen-bearing heterocycle is a precursor for a vast number of pharmaceuticals and agrochemicals. nih.gov Its presence in a molecule can significantly influence pharmacological activity, leading to the development of numerous therapeutic agents with a broad spectrum of applications. dovepress.comresearchgate.net More than 85% of all biologically active compounds are estimated to be or contain a heterocycle, with nitrogen heterocycles being the most frequent. nih.gov

The pyridine scaffold's value is enhanced by its versatile chemical properties. The nitrogen atom within the ring impacts its electronic distribution, making it prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov This reactivity allows for the strategic introduction of various functional groups, such as amino groups, to create substituted diamine structures. These pyridine-diamine cores serve as crucial structural motifs in the design of new bioactive molecules. nih.gov The development of innovative synthetic methods that provide rapid access to a wide array of functionalized heterocyclic compounds is of critical importance to medicinal chemists, as it expands the available drug-like chemical space. rsc.org For instance, a recent analysis of drugs approved by the U.S. FDA revealed that pyridine is the most frequently occurring heterocyclic structure in pharmaceuticals authorized over the last decade. acs.org This underscores the sustained interest in pyridine-based molecules for crafting novel drug candidates. nih.gov

Overview of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds are a cornerstone of modern drug development, forming the structural basis of a majority of pharmaceuticals. nih.govrroij.com These cyclic organic compounds, which contain at least one atom other than carbon within their ring system, are prevalent in nature, forming the core of vitamins, hormones, and antibiotics. nih.govijsrtjournal.com Their structural diversity and the ability to incorporate heteroatoms like nitrogen, oxygen, and sulfur provide a vast molecular framework that can be finely tuned to interact with specific biological targets. rroij.commdpi.com

The significance of heterocycles in drug discovery is highlighted by statistical analyses of approved drugs; one study noted that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.gov This prevalence is attributed to their ability to engage in various biological interactions, such as hydrogen bonding with DNA, which is a key mechanism for some anti-cancer agents. nih.gov Heterocyclic scaffolds are instrumental in lead optimization, where initial "hit" compounds are chemically modified to improve potency, selectivity, and pharmacokinetic properties. rroij.com Furthermore, the development of novel heterocyclic structures is a key strategy in overcoming drug resistance in both antimicrobial and anticancer therapies. rroij.com Advances in synthetic organic chemistry continue to provide new methods for creating functionalized heterocycles, which is vital for accelerating the drug discovery and development process. rsc.org

Rationale for Academic Investigation into N2-(cyclopropylmethyl)pyridine-2,4-diamine

The academic and industrial interest in a specific molecule like this compound stems from the unique combination of its structural components: the 2,4-diaminopyridine core and the N-cyclopropylmethyl substituent. Each part contributes distinct properties that are highly sought after in medicinal chemistry.

The 2,4-Diaminopyridine Scaffold: The diaminopyrimidine scaffold, a close relative of diaminopyridine, is a well-established "privileged scaffold" in drug discovery, known for its role in kinase inhibitors and other therapeutic agents. The 2,4-diaminopyrimidine (B92962) core is structurally related to folic acid and is the basis for drugs like pyrimethamine (B1678524). wikipedia.org The pyridine-2,4-diamine (B32025) isomer likewise offers a versatile template for creating molecules that can form multiple hydrogen bonds with biological targets, such as enzymes and receptors, a critical feature for achieving high binding affinity and selectivity.

The Cyclopropylmethyl Group: The incorporation of a cyclopropyl (B3062369) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability and binding affinity. The high angle strain of the cyclopropyl ring confers unique electronic properties. This can favorably influence interactions with target proteins. Compared to linear alkyl chains, the cyclopropyl moiety is often more resistant to metabolic degradation by cytochrome P450 enzymes, which can improve the pharmacokinetic profile of a drug candidate.

The combination of these two motifs in a single molecule provides a strong rationale for its synthesis and biological evaluation. Researchers would investigate this compound to explore its potential as an inhibitor of specific enzyme families (e.g., kinases) or as a ligand for various receptors, driven by the hypothesis that the unique stereoelectronic properties of the cyclopropylmethyl group, coupled with the hydrogen-bonding capacity of the diaminopyridine core, could lead to novel and potent biological activity.

Table 1: Physicochemical Properties of this compound Note: Some properties are calculated based on chemical structure as experimental data is limited.

| Property | Value |

| Molecular Formula | C9H13N3 |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | This compound |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 64.5 Ų |

Current Research Landscape for Cyclopropylmethyl-Substituted Heterocyclic Diamines

Furthermore, pyrimidinediamine derivatives, which are structurally analogous to pyridine-diamines, have long been integral to drug discovery. wikipedia.org The 2,4-diaminopyrimidine core is a known scaffold for designing kinase inhibitors, antiviral agents, and anticancer therapeutics. Investigations into compounds like N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine demonstrate the ongoing exploration of combining diamine heterocycles with cyclopropyl moieties to discover new therapeutic properties. The cyclopropyl group's ability to enhance metabolic stability and binding affinity makes it a recurring motif in the design of novel bioactive compounds. The synthesis of various isomers, such as N2-Cyclopropyl-4-methylpyridine-2,3-diamine and N2-(Cyclopropylmethyl)pyridine-2,3-diamine, further indicates that chemists are actively exploring the chemical space around cyclopropyl-substituted pyridine diamines to develop new chemical entities for biological screening. bldpharm.combldpharm.com

Synthetic Methodologies and Synthetic Pathway Analysis for N2 Cyclopropylmethyl Pyridine 2,4 Diamine

Strategies for the Construction of the Pyridine-Diamine Core

The formation of a pyridine (B92270) ring bearing two amino groups is a fundamental step in the synthesis of the target molecule. The pyridine scaffold is a crucial structural motif in many biologically active compounds, including pharmaceuticals and natural products. acs.org Various methods have been developed for the synthesis of substituted pyridines and the introduction of amino groups onto the pyridine ring.

Cyclopropylmethylation Approaches to Pyridine Derivatives

The introduction of a cyclopropylmethyl group onto a pyridine nitrogen atom can be achieved through several synthetic methodologies. A prominent and effective method is reductive amination. This reaction involves the coupling of an amine with a carbonyl compound, in this case, cyclopropanecarboxaldehyde.

Recent advancements have highlighted an organocatalytic three-component reductive amination protocol. This method utilizes a diphenyl phosphate (B84403) catalyst in the presence of a Hantzsch ester as a hydride source for the chemoselective coupling of functionally rich donor-acceptor carbonyl-cyclopropanes with various amines. nih.gov This approach is advantageous as it often proceeds under mild conditions, avoids epimerization, prevents ring-opening of the cyclopropane (B1198618) moiety, and typically yields mono-N-alkylation products. nih.gov

Biocatalytic reductive amination, employing native amine dehydrogenases, presents another avenue for the synthesis of chiral amines. frontiersin.orgyork.ac.uk These enzymes can be effective for producing short-chain chiral amines and amino alcohols, and their application could be extended to the synthesis of cyclopropylmethylated amines. frontiersin.orgyork.ac.uk

Amination Reactions on Pyridine Ring Systems

The introduction of amino groups onto a pyridine ring is a key transformation in the synthesis of the pyridine-diamine core. Several classical and modern methods are available for this purpose.

One of the oldest and most well-known methods for direct amination of pyridines is the Chichibabin reaction . This reaction typically uses sodium amide (NaNH₂) in liquid ammonia (B1221849) or an inert solvent to introduce an amino group at the 2-position of the pyridine ring. The reaction proceeds via a nucleophilic substitution mechanism.

More contemporary methods for pyridine amination have also been developed. For instance, the C2 amination of imidazo[4,5-b]pyridines can be achieved through a two-step sequence involving C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with primary or secondary amines. york.ac.uk This regioselective method is operationally simple and provides good access to 2-amino-imidazo[4,5-b]pyridine derivatives. york.ac.uk

Specific Synthetic Routes Investigated for N2-(cyclopropylmethyl)pyridine-2,4-diamine

While a specific, detailed synthetic route for this compound is not extensively documented in publicly available literature, a plausible pathway can be constructed based on the synthesis of analogous compounds, such as N2,N2-dimethylpyridine-2,4-diamine. acs.org A likely synthetic approach would involve the following key steps:

Nitration of a substituted pyridine: Starting with a suitable pyridine precursor, such as 2-chloro-4-aminopyridine, a nitro group can be introduced at the 3- or 5-position through electrophilic nitration.

Introduction of the cyclopropylmethylamino group: The chloro-substituent at the 2-position can be displaced by cyclopropylmethylamine via a nucleophilic aromatic substitution reaction.

Reduction of the nitro group: The nitro group is then reduced to a primary amine, typically using a reducing agent like hydrogen gas with a palladium catalyst (Pd/C) or Raney nickel, to yield the final product, this compound.

An alternative approach could involve the direct reductive amination of a suitable diaminopyridine precursor with cyclopropanecarboxaldehyde.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, reaction temperature, and the selection of catalysts and reagents.

Solvent Selection and Temperature Control

The choice of solvent can significantly influence reaction rates and outcomes. For nucleophilic aromatic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often employed to facilitate the reaction.

Temperature control is also critical. For instance, in the synthesis of 2,4-diamino-6-substituted pyrimidines, the reaction of 2,4-diamino-6-chloropyrimidine with a nucleophile is often carried out at elevated temperatures (e.g., 90 °C) to ensure a reasonable reaction rate. nih.gov Similarly, the reduction of a nitro group is often performed at a controlled temperature to manage the exothermic nature of the reaction and prevent side reactions.

Catalyst and Reagent Considerations

The selection of an appropriate catalyst is vital for many of the key transformations. In the case of reductive amination for cyclopropylmethylation, the use of a diphenyl phosphate catalyst has been shown to be effective. nih.gov For the reduction of a nitro group, catalysts such as Raney nickel or palladium on carbon (Pd/C) are commonly used. acs.org

The choice of reagents also plays a significant role. For example, in the synthesis of 2,4-diamino-6-substituted pyrimidines, the use of a strong base like sodium hydride (NaH) is necessary to generate the nucleophile for the substitution reaction. nih.gov The concentration and stoichiometry of all reagents must be carefully controlled to optimize the reaction and minimize the formation of byproducts.

Scalability and Process Chemistry Considerations in Synthesis

The industrial-scale synthesis of this compound necessitates a robust, efficient, and economically viable process. While specific large-scale synthesis data for this exact molecule is not publicly available, general principles of process chemistry for related diaminopyridine structures can be applied. A common synthetic strategy involves the sequential nucleophilic aromatic substitution of a di-substituted pyridine, such as 2,4-dichloropyridine (B17371).

The process would likely begin with the reaction of 2,4-dichloropyridine with cyclopropylmethylamine. This step requires careful control of reaction conditions, such as temperature, pressure, and stoichiometry, to favor the mono-substitution at the more reactive 2-position. The subsequent introduction of the second amino group at the 4-position would follow, potentially via reaction with ammonia or a protected amine equivalent.

An alternative pathway could involve starting with a precursor like 2-chloro-4-nitropyridine. The chloro group would first be displaced by cyclopropylmethylamine, followed by the reduction of the nitro group to an amine. This latter approach is exemplified by the synthesis of the related N2,N2-dimethylpyridine-2,4-diamine, which involves the catalytic hydrogenation of 2-(dimethylamino)-4-nitropyridine 1-oxide. chemicalbook.com

For any chosen pathway, scalability requires addressing several key factors:

Raw Material Sourcing: Availability and cost of starting materials like substituted pyridines and cyclopropylmethylamine are critical.

Reaction Optimization: Minimizing reaction times, increasing yield, and reducing the formation of impurities are paramount. This involves optimizing solvent choice, catalyst loading (if applicable), temperature, and pressure.

Work-up and Purification: Developing efficient extraction and crystallization procedures is crucial for isolating the final product with high purity. Chromatographic purification, while common in labs, is often avoided in large-scale processes in favor of crystallization or distillation.

Safety and Environmental Impact: A thorough risk assessment of all reagents, intermediates, and reaction conditions is necessary. The choice of solvents and reagents should also consider environmental impact, favoring greener alternatives where possible.

Table 1: General Process Chemistry Considerations

| Parameter | Laboratory Scale | Process/Industrial Scale |

|---|---|---|

| Reagents | High purity, often used in excess. | Cost-effective grades, precise stoichiometry. |

| Solvents | Wide variety, often chosen for convenience. | Selected based on cost, safety, recyclability, and efficiency. |

| Temperature Control | Simple heating mantles/ice baths. | Jacketed reactors with precise thermal fluid control. |

| Purification | Column chromatography is common. | Crystallization, distillation, and extraction are preferred. |

| By-product Handling | Small quantities, simple disposal. | Requires strategies for waste treatment, recycling, or valorization. |

Exploration of Chemical Reactivity and Derivatization Potential

The chemical character of this compound is defined by its three key functional components: the pyridine ring, the primary amino group at the C4 position, and the secondary amino group at the C2 position. This combination allows for a wide range of chemical transformations.

Oxidation Pathways and N-Oxide Formation

The pyridine nitrogen atom is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This transformation is a common strategy in medicinal chemistry to alter a compound's physicochemical properties and metabolic profile. The resulting N-oxide is a zwitterionic, polar molecule with distinct reactivity. nih.gov Aromatic N-oxides are typically stable compounds. nih.gov

The oxidation is generally achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide, often in the presence of a catalyst or in an acidic medium like acetic acid. nih.govorganic-chemistry.org Other reagents like sodium perborate (B1237305) or urea-hydrogen peroxide adduct can also be effective. organic-chemistry.org The formation of an N→O bond can enhance the energy density of heterocyclic compounds and stabilize the ring system. mdpi.com The resulting N-oxide functionality can also serve as a handle for further reactions; for instance, pyridine N-oxides can react with isocyanides to form 2-aminopyridines. nih.gov

While the exocyclic amino groups could also be oxidized, conditions can typically be selected to favor the oxidation of the more nucleophilic pyridine ring nitrogen.

Table 2: Common Reagents for Pyridine N-Oxide Formation

| Reagent | Typical Conditions | Reference |

|---|---|---|

| meta-Chloroperoxybenzoic acid (mCPBA) | Chlorinated solvent (e.g., DCM), 0°C to RT | nih.gov |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic acid as solvent, moderate heat | nih.gov |

| Sodium Percarbonate / Rhenium catalyst | Mild reaction conditions | organic-chemistry.org |

Reduction Reactions and Amine Derivative Synthesis

The aromatic pyridine core of this compound can be reduced to the corresponding piperidine (B6355638) derivative. This saturation of the heterocyclic ring drastically changes the molecule's geometry from planar to a chair-like conformation, significantly impacting its biological and physical properties.

Catalytic hydrogenation is the most common method for this transformation. The reaction typically employs hydrogen gas and a metal catalyst, such as palladium, platinum, or Raney nickel, often under elevated temperature and pressure. uoanbar.edu.iq The choice of catalyst and conditions can be crucial to avoid side reactions, such as hydrogenolysis of the cyclopropyl (B3062369) group, although the cyclopropylmethyl moiety is generally robust. The synthesis of N2,N2-dimethylpyridine-2,4-diamine from its nitro-oxide precursor using Raney nickel demonstrates the feasibility of catalytic reduction on this scaffold. chemicalbook.com

Table 3: Potential Reduction Products

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, RT to 50°C | N2-(cyclopropylmethyl)piperidine-2,4-diamine |

| H₂ / PtO₂ (Adams' catalyst) | Acetic Acid, RT | N2-(cyclopropylmethyl)piperidine-2,4-diamine |

Nucleophilic Substitution Reactions of Amine Groups

The primary (C4-NH₂) and secondary (C2-NH-cyclopropylmethyl) amino groups are nucleophilic and represent key sites for derivatization. libretexts.org These groups can react with a wide array of electrophiles to generate a diverse library of new compounds.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will readily form the corresponding amides. This is one of the most fundamental derivatization reactions for amines.

Sulfonylation: Treatment with sulfonyl chlorides under basic conditions yields sulfonamides, a functional group prevalent in many therapeutic agents. libretexts.org

Alkylation: The amine nitrogens can be alkylated using alkyl halides. This reaction can be difficult to control, potentially leading to a mixture of mono- and di-alkylated products at the primary amine, as well as the formation of a tertiary amine at the secondary amine position. Further reaction can lead to a quaternary ammonium (B1175870) salt. libretexts.org

Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which can be subsequently reduced in situ (e.g., with sodium borohydride) to yield more complex secondary amines.

Diazotization: The primary aromatic amine at the C4 position could potentially react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. altervista.org These intermediates are highly useful in synthesis, as the diazonium group is an excellent leaving group (N₂) that can be displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -halogens) in what are known as Sandmeyer or Schiemann reactions. altervista.org This provides a powerful method for introducing diverse substituents at the 4-position of the pyridine ring.

Table 4: Derivatization via Nucleophilic Amine Reactions

| Reaction Type | Electrophile Example | Resulting Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |

| Alkylation | Methyl Iodide (CH₃I) | N-methylated amine |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of N2 Cyclopropylmethyl Pyridine 2,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Structure Determinationnih.govtestbook.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N2-(cyclopropylmethyl)pyridine-2,4-diamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural assignment.

¹H NMR Spectral Interpretation for Proton Environmentnih.govtestbook.comresearchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The structure of this compound contains several distinct proton environments: those on the pyridine (B92270) ring, the protons of the two amino groups, and those of the cyclopropylmethyl substituent.

The pyridine ring protons typically appear in the aromatic region of the spectrum. The proton at the C5 position is expected to be a doublet, coupling to the proton at the C6 position. The C6 proton signal will appear as a doublet of doublets or a triplet, depending on the coupling with the C5 proton and the proton on the adjacent nitrogen. The proton at the C3 position is expected to be a singlet, as it has no adjacent proton neighbors.

The protons of the primary amine (-NH2) at the C4 position and the secondary amine (-NH-) at the C2 position often appear as broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The cyclopropylmethyl group gives rise to a characteristic set of signals. The two methylene (B1212753) protons (-CH2-) adjacent to the nitrogen will appear as a doublet, coupled to the single proton on the cyclopropyl (B3062369) ring. The cyclopropyl protons themselves will present as a complex multiplet in the upfield region of the spectrum due to complex spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous compounds and chemical shift theory.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyridine H-3 | 6.10 - 6.30 | s (singlet) |

| Pyridine H-5 | 6.40 - 6.60 | d (doublet) |

| Pyridine H-6 | 7.50 - 7.70 | d (doublet) |

| C4-NH₂ | 4.50 - 5.50 | br s (broad singlet) |

| N2-H | 5.00 - 6.00 | br s (broad singlet) |

| N-CH₂ | 3.10 - 3.30 | d (doublet) |

| Cyclopropyl-CH | 0.90 - 1.10 | m (multiplet) |

| Cyclopropyl-CH₂ | 0.20 - 0.50 | m (multiplet) |

¹³C NMR Spectral Analysis for Carbon Framework Identificationnih.govtestbook.comresearchgate.net

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon.

The carbon atoms of the pyridine ring are expected to resonate in the downfield region (100-160 ppm). The carbons directly bonded to nitrogen atoms (C2 and C4) will be significantly deshielded. The remaining pyridine carbons (C3, C5, and C6) will appear at slightly more upfield shifts. testbook.com The chemical shifts of these carbons are influenced by the electron-donating amino groups. nih.gov

The carbons of the cyclopropylmethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH2-) will be in the range of 40-50 ppm, while the cyclopropyl carbons will be found at much higher field strengths, typically below 15 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds and established chemical shift ranges. libretexts.orgorganicchemistrydata.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-4 | 150 - 155 |

| Pyridine C-6 | 138 - 142 |

| Pyridine C-5 | 108 - 112 |

| Pyridine C-3 | 95 - 100 |

| N-CH₂ | 45 - 50 |

| Cyclopropyl-CH | 10 - 15 |

| Cyclopropyl-CH₂ | 3 - 8 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Signal Assignmentnih.gov

For a molecule with several coupled spin systems, 2D NMR techniques are invaluable for unambiguous signal assignment. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. sdsu.eduresearchgate.net For this compound, a COSY spectrum would show cross-peaks between the H-5 and H-6 protons of the pyridine ring, confirming their connectivity. It would also reveal the coupling network within the cyclopropylmethyl group, showing correlations between the N-CH2 protons and the cyclopropyl-CH proton, as well as between the different protons on the cyclopropyl ring itself. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgresearchgate.net An HSQC spectrum is essential for definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to H-5 would show a cross-peak to the carbon signal of C-5, and the N-CH2 proton signals would correlate to the N-CH2 carbon signal, confirming the assignments made in the 1D spectra. sdsu.eduyoutube.com

Methodological Approaches to Resolve NMR Data Discrepancies in Diaminopyridine Derivativesnih.gov

The interpretation of NMR spectra for diaminopyridine derivatives can sometimes be complicated by several factors. A key issue is the potential for tautomerism, where the compound exists as a mixture of two or more structurally distinct isomers in equilibrium. This can lead to the appearance of extra, unexpected peaks in the NMR spectra.

Furthermore, the chemical shifts of the amine protons and the adjacent ring carbons can be highly sensitive to the solvent, pH, and concentration. nih.gov Protonation of the basic nitrogen atoms on the pyridine ring can cause significant downfield shifts of nearby proton and carbon signals. nih.gov In some cases, restricted rotation around the C2-N bond of the cyclopropylmethylamino group could lead to the observation of distinct signals for atoms that would otherwise be considered equivalent, a phenomenon known as dynamic NMR effects.

To resolve these potential discrepancies, a systematic approach is necessary. This includes acquiring spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3, D2O) to observe changes in chemical shifts and to exchange the labile amine protons for deuterium, causing their signals to disappear from the ¹H NMR spectrum. Temperature-dependent NMR studies can also be employed to investigate dynamic processes like restricted rotation or tautomeric equilibria.

Mass Spectrometry (MS) for Accurate Molecular Weight Confirmation and Fragmentation Analysisnih.govtestbook.comresearchgate.netsdsu.edunsf.govresearchgate.net

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

The nominal molecular weight of this compound (C10H15N3) is 177 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M+) would be expected at m/z = 177. The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: The bond between the methylene group and the cyclopropyl ring is prone to cleavage, resulting in a stable resonance-stabilized cation.

Loss of the cyclopropyl group: Cleavage of the N-C bond of the side chain can lead to the loss of the entire cyclopropylmethyl group.

Fragmentation of the pyridine ring: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound Fragmentation predictions based on common fragmentation pathways.

| m/z | Predicted Fragment Ion |

| 177 | [C₁₀H₁₅N₃]⁺ (Molecular Ion) |

| 162 | [M - CH₃]⁺ |

| 136 | [M - C₃H₅]⁺ (Loss of cyclopropyl) |

| 121 | [M - C₄H₇]⁺ (Loss of cyclopropylmethyl) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Compositionnih.govtestbook.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion. csic.es

For this compound, the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). This calculated value can then be compared to the experimentally measured value from the HRMS instrument. A close match between the theoretical and experimental masses confirms the elemental formula of the compound, distinguishing it from any other potential structures with the same nominal mass. For example, HRMS can differentiate C10H15N3 from a compound with the formula C9H13N2O2, which also has a nominal mass of 177. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental Infrared (IR) spectroscopy data for this compound is not extensively available in publicly accessible scientific literature or databases. However, based on the known functional groups within the molecule, a theoretical analysis of its IR spectrum can be projected. The key functional groups are the secondary amine, the primary amine, the pyridine ring, and the cyclopropyl group. Each of these groups exhibits characteristic absorption bands.

The N-H stretching vibrations of both the primary (-NH2) and secondary (-NH-CH2-) amines are expected to appear in the region of 3500-3300 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching, while secondary amines show a single band. C-N stretching vibrations for aromatic and aliphatic amines would likely be observed in the 1350-1250 cm⁻¹ and 1250-1020 cm⁻¹ regions, respectively.

The aromatic pyridine ring would be characterized by C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group are expected just above 3000 cm⁻¹. The presence of the cyclopropyl group can also be identified by characteristic C-H stretching absorptions around 3100-3000 cm⁻¹ and ring deformation (scissoring) vibrations near 1020-1000 cm⁻¹.

A hypothetical summary of these expected IR absorption regions is presented in the table below.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3500 - 3400 |

| N-H Symmetric Stretch | 3400 - 3300 | |

| N-H Bending (Scissoring) | 1650 - 1580 | |

| Secondary Amine (-NH-) | N-H Stretch | 3350 - 3310 |

| N-H Bending | 1580 - 1490 | |

| Aromatic Ring (Pyridine) | C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch | 1600 - 1450 | |

| C-H Out-of-plane Bending | 900 - 675 | |

| Cyclopropyl Group | C-H Stretch | 3100 - 3000 |

| CH₂ Scissoring | ~1450 | |

| Ring Deformation | 1020 - 1000 | |

| Aliphatic C-H (in CH₂) | C-H Stretch | 2960 - 2850 |

Chromatographic Methods for Purity Assessment and Isolation

Specific, published chromatographic methods for the routine analysis or isolation of this compound are not readily found in scientific literature. However, standard reversed-phase high-performance liquid chromatography (RP-HPLC) would be the most common and effective technique for assessing its purity.

For a compound of this nature, a C18 column would be a suitable stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities. Detection would typically be carried out using a UV detector, set at a wavelength where the pyridine chromophore absorbs strongly, likely in the range of 220-280 nm.

For preparative isolation, the principles of the analytical HPLC method would be scaled up, using a larger column and higher flow rates to handle a greater quantity of the sample. The purity of the collected fractions would then be confirmed by the analytical HPLC method. While specific retention times and validation data are not available, a general method can be proposed.

Interactive Data Table: Hypothetical HPLC Method for Purity Assessment

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size |

| Column Dimensions | 4.6 mm x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This hypothetical method provides a starting point for the development of a validated analytical technique for this compound. The actual parameters would require optimization based on experimental results to achieve the best separation and peak shape.

Investigation of Biological Activities and Mechanisms of Action for N2 Cyclopropylmethyl Pyridine 2,4 Diamine

Modulation of Histamine (B1213489) Receptors by N2-(cyclopropylmethyl)pyridine-2,4-diamine and Diaminopyridine Analogs

The diaminopyridine scaffold, a core component of this compound, has been a subject of interest in medicinal chemistry, particularly for its interaction with histamine receptors.

The histamine H4 receptor (H4R) is the most recently identified of the four histamine receptor subtypes and is primarily expressed on cells of the immune system. researchgate.netresearchgate.net This has made it an attractive target for the development of new therapies for inflammatory and immune-related disorders such as asthma, allergic rhinitis, atopic dermatitis, and pain. researchgate.netmorressier.comresearchgate.net Research has shown that diaminopyridine and diaminopyrimidine structures are effective modulators of the H4 receptor. researchgate.netnih.gov

Studies on 2,4-diaminopyrimidine (B92962) and 2,4-diaminopyridine derivatives have revealed that these scaffolds can yield potent H4R antagonists. nih.govnih.gov For instance, a series of 6-alkyl-2,4-diaminopyrimidines were developed that acted as antagonists at both human and rodent H4 receptors. researchgate.net The exploration of these scaffolds has led to the identification of compounds with high affinity for the H4R, with some exhibiting Ki values below 10 nM. researchgate.net The research into these compounds has significant implications for the development of novel anti-inflammatory and analgesic drugs. morressier.comresearchgate.net

| Compound | Description | Functional Activity | Reference |

|---|---|---|---|

| JNJ 39758979 | 6-alkyl-2,4-diaminopyrimidine derivative | Antagonist at human and rodent H4 receptors | researchgate.net |

| A-943931 | Rotationally restricted 2,4-diaminopyrimidine | Potent H4 antagonist (Kb < 5.7 nM) with anti-inflammatory and antinociceptive efficacy | researchgate.net |

| 2,4-diaminopyrimidine scaffold | General scaffold | Potent hH4R affinity scaffold | nih.gov |

The histamine H4 receptor is a G protein-coupled receptor (GPCR). researchgate.net The modulation of this receptor by ligands can result in agonism, antagonism, or inverse agonism. For diaminopyrimidine and diaminopyridine analogs, structure-activity relationship (SAR) studies have demonstrated that subtle structural modifications can lead to significant differences in functional activity. nih.gov

For example, in a study of 2,4-diaminopyrimidines, it was found that the substitution pattern on a benzylamine (B48309) moiety attached to the scaffold could switch the compound's activity from partial agonism to inverse agonism. nih.gov Research on diaminopyrimidines and diaminopyridines has also shown that an exocyclic primary amino group, present in earlier triamino-substituted pyridines, is not essential for maintaining high affinity for the H4 receptor. nih.gov The nature of the diamine component appears to influence the functional spectrum of these molecules. nih.gov The interaction of these compounds with the H4 receptor is believed to occur at the histamine binding site, and their functional effects are mediated through the modulation of G protein signaling pathways. imrpress.com

Given the predominant expression of H4 receptors on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, their modulation has direct consequences for the immune system. researchgate.netresearchgate.net Antagonism of the H4 receptor has been shown to have anti-inflammatory effects in various preclinical models. morressier.comresearchgate.net

Research has demonstrated that H4R antagonists can be effective in rodent models of inflammation and pain. morressier.comresearchgate.net For example, the diaminopyrimidine derivative A-943931 demonstrated anti-inflammatory activity with an ED50 of 37 µmol/kg in a mouse model and efficacy in a rat model of thermal hyperalgesia with an ED50 of 72 µmol/kg. researchgate.net The therapeutic potential of H4R antagonists is being explored for a range of inflammatory and immunological diseases. researchgate.netimrpress.com The blockade of H4 receptors can interfere with key inflammatory processes, suggesting that compounds like this compound could play a role in modulating immune responses. researchgate.net

Enzyme Modulation Studies with Pyridine-Diamine and Related Scaffolds

Beyond histamine receptor modulation, pyridine-diamine and related heterocyclic scaffolds have been investigated for their potential to inhibit key enzymes involved in cellular signaling pathways.

The Phosphoinositide 3-Kinase (PI3K) pathway is crucial for numerous cellular processes, including cell proliferation, survival, and motility. nih.gov The PI3K family consists of different isoforms, and the development of isoform-selective inhibitors is a key strategy in cancer therapy to minimize side effects. nih.gov

A series of 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines, which share the pyridine (B92270) core, have been designed and synthesized as potential PI3K inhibitors. nih.gov In this series, modifications at the C4-position of the pyridine ring were shown to alter the selectivity profile against different PI3K isoforms. nih.gov One compound from this series, designated 9b, was identified as a selective inhibitor of the PI3Kα isoform. nih.gov The PI3K pathway is also implicated in inflammatory responses, and inhibition of PI3Kγ/δ has been shown to reduce edema and inflammation. nih.gov While direct studies on this compound are not specified, the research on related pyridine scaffolds highlights the potential for this chemical class to interact with and inhibit PI3K enzymes. nih.gov

| Compound | Scaffold | Target | Selectivity Profile | Reference |

|---|---|---|---|---|

| Compound 9b | 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridine | PI3K | Selective for PI3Kα isoform | nih.gov |

Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are critical for signaling pathways involved in immunity and inflammation. acs.org Specifically, Janus Kinase 3 (JAK3) is an attractive therapeutic target for immune disorders and certain cancers due to its restricted expression in hematopoietic cells and its crucial role in cytokine signaling. acs.orgnih.gov

Research into related heterocyclic scaffolds has identified potent and selective JAK3 inhibitors. For instance, a series of pyrido[2,3-d]pyrimidin-7-ones were designed as covalent inhibitors of JAK3, with one compound, 10f, exhibiting an IC50 value of 2.0 nM. nih.gov This compound also demonstrated dose-dependent inhibition of the phosphorylation of JAK3 and its downstream target STAT5. nih.gov Another related scaffold, the pyrrolo[2,3-d]pyrimidine, has been the basis for the development of highly selective JAK3 inhibitors. nih.gov Furthermore, 2,4-substituted pyrimidines have been developed as covalent JAK3 inhibitors that target a unique cysteine residue (Cys909) in the kinase. acs.org A diaminopyrimidine derivative, AZD1480, was identified as a potent inhibitor of the Jak/Stat pathway. nih.gov These findings suggest that the pyridine-diamine scaffold present in this compound could potentially be adapted to target JAK3.

| Compound | Scaffold | Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| Compound 10f | Pyrido[2,3-d]pyrimidin-7-one | JAK3 | 2.0 nM | nih.gov |

| AZD1480 | Pyrazol-3-yl pyrimidin-4-amine | Jak2 | Potent inhibitor | nih.gov |

| Compound 9 | 2,4-substituted pyrimidine (B1678525) | JAK3 | Potent and selective | acs.org |

Farnesyltransferase Inhibition Research with Cyclopropylmethyl Derivatives

Farnesyltransferase inhibitors (FTIs) have been a subject of cancer research for their ability to block the activity of farnesyltransferase, an enzyme crucial for the function of the Ras protein, which is often mutated in cancers. The inhibition of this enzyme can disrupt signaling pathways that lead to cell proliferation and survival.

While direct research on this compound as a farnesyltransferase inhibitor is not extensively documented in the provided results, the broader class of compounds is relevant. For instance, the FTI tipifarnib (B1682913) has been studied in combination with KRAS-G12C inhibitors, demonstrating synergistic inhibitory effects on lung adenocarcinoma cells. nih.gov This combination therapy was shown to interfere with compensatory HRAS activation and the farnesylation of other proteins like RHEB and lamin, leading to an antiproliferative effect. nih.gov This highlights the therapeutic strategy of targeting farnesylation and suggests the potential value of exploring novel structures, including cyclopropylmethyl derivatives, for farnesyltransferase inhibition. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Studies in Related Pyrimidine Derivatives

Selective inhibition of neuronal nitric oxide synthase (nNOS) is a significant therapeutic goal for addressing neurodegenerative disorders, as overproduction of nitric oxide (NO) in the central nervous system is linked to such conditions. acs.orgacs.org The development of selective inhibitors is challenging due to the high structural similarity among NOS isoforms (nNOS, eNOS, and iNOS). acs.orgnih.gov

Researchers have designed novel 2,4-disubstituted pyrimidines as potent and selective nNOS inhibitors. acs.orgresearchgate.net By combining a 2-imidazolylpyrimidine head with structural elements from previous inhibitors, scientists have developed compounds with high selectivity and improved cellular permeability. acs.org X-ray crystallography has revealed that these inhibitors bind to a specific hydrophobic pocket in nNOS, which accounts for their strong inhibitory potency and high isoform selectivity. acs.orgresearchgate.net For example, the difference in a key amino acid (Met336 in nNOS vs. Val106 in eNOS) is a structural basis for the observed 100-fold selectivity of certain compounds. acs.org

Another successful approach involves 2-aminopyridine-based scaffolds. Optimization of this scaffold with a central pyridine linker has led to the discovery of inhibitors with outstanding potency and selectivity for human nNOS over other isoforms. acs.org One such compound, 14j, exhibited a Ki value of 13 nM for human nNOS and demonstrated 1761-fold selectivity over human eNOS. acs.org Structural studies showed that the pyridine linker's nitrogen atom forms two hydrogen bonds in human nNOS, compared to only one in rat nNOS, contributing to its enhanced affinity. acs.org

Antiproliferative and Anticancer Research in Related Pyridine/Pyrimidine-Based Compounds

Pyridine and pyrimidine derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide range of biological activities, including significant potential in anticancer drug development. arabjchem.orgmdpi.comresearchgate.netnih.gov

In vitro Studies on Cancer Cell Proliferation Inhibition in Analogs

Numerous studies have demonstrated the in vitro antiproliferative activity of pyridine and pyrimidine analogs against a variety of human cancer cell lines. arabjchem.orgresearchgate.net The efficacy of these compounds is often dependent on the nature and position of substituent groups on the heterocyclic ring. mdpi.comresearchgate.net

For example, a series of pyridine-ureas were synthesized and evaluated against the MCF-7 breast cancer cell line. mdpi.comnih.gov Compound 8e from this series showed potent growth inhibitory effects across a panel of 58 cancer cell lines, with particularly strong activity against leukemia (K-562, RPMI-8226), non-small cell lung cancer (NCI-H522), colon cancer (HCT-116), prostate cancer (PC-3), and breast cancer (T-47D) cell lines. mdpi.com Another study reported two novel compounds, a pyridine and a pyridone, where the pyridone (1 ) was more active in inhibiting the proliferation of MCF-7 and HepG2 cells, with an IC50 value of 4.5 µM in HepG2 cells. nih.gov

Similarly, various pyrimidine derivatives have shown promise. New indazol-pyrimidine derivatives were tested against MCF-7, A549, and Caco2 cell lines, with five compounds demonstrating significant cytotoxic activity against MCF-7 cells, surpassing the reference drug. mdpi.com The table below summarizes the IC50 values for several representative pyridine and pyrimidine derivatives against different cancer cell lines.

| Compound ID | Class | Cancer Cell Line | IC₅₀ (µM) | Source |

| 1 | Pyridone | HepG2 (Liver) | 4.5 | nih.gov |

| 8e | Pyridine-Urea | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | mdpi.comnih.gov |

| 9a | Pyrazolo[3,4-b]pyridine | Hela (Cervical) | 2.59 | mdpi.com |

| 14g | Pyrazolo[3,4-b]pyridine | HCT-116 (Colon) | 1.98 | mdpi.com |

| 4f | Indazol-Pyrimidine | MCF-7 (Breast) | 1.629 | mdpi.com |

| 4i | Indazol-Pyrimidine | MCF-7 (Breast) | 1.841 | mdpi.com |

Cell Cycle Arrest and Apoptosis Induction Mechanisms in Preclinical Models

A key mechanism by which pyridine and pyrimidine derivatives exert their anticancer effects is through the disruption of the cell cycle and the induction of apoptosis (programmed cell death).

Several pyridine-based compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells. nih.gov For instance, treatment of MCF-7 and HepG2 cells with novel pyridine and pyridone compounds led to an accumulation of cells in the G2/M phase, followed by the appearance of a sub-G1 peak indicative of apoptosis. nih.gov Further investigation revealed that these compounds upregulated the expression of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK), which are involved in promoting cell cycle arrest and apoptosis. nih.gov

Similarly, pyrazolo[3,4-b]pyridine derivatives have been found to arrest the cell cycle and trigger apoptosis. mdpi.com Compound 9a arrested HeLa cells in the S phase, while compound 14g arrested MCF7 cells at the G2/M phase and HCT-116 cells at the S phase. mdpi.com These effects were accompanied by a significant increase in both early and late apoptotic cell populations. mdpi.com In another study, a novel pyridine derivative, compound 12 , was shown to arrest the cell cycle in the S-phase and induce apoptosis in 33.43% of treated MCF-7 cells. acs.org

Identification of Molecular Targets within Cancer Signaling Pathways (e.g., PI3K-AKT pathway)

The antiproliferative effects of pyridine and pyrimidine derivatives are often traced to their interaction with specific molecular targets within critical cancer signaling pathways. The PI3K-Akt-mTOR pathway, which regulates cell proliferation and survival, is a frequently identified target. nih.govgoogle.com

Research has focused on designing pyridine and pyrimidine-based molecules as selective inhibitors of PI3K isoforms. nih.govnih.gov For example, a series of 4-aryl-3-cyano-6-morpholino-pyridines were developed, and modifications at the C4-position of the pyridine scaffold were found to influence selectivity for different PI3K isoforms. nih.gov Compound 9b from this series emerged as a selective inhibitor of the PI3Kα isoform. nih.gov Inhibition of the PI3K/Akt pathway was confirmed in cell-based assays, demonstrating the potential of this chemical scaffold. nih.govnih.gov

Besides the PI3K pathway, other targets for pyridine-based compounds include the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), both of which are crucial for cell growth and proliferation. arabjchem.org Pyrazolo[3,4-b]pyridine derivatives have demonstrated inhibitory activity against CDK2 and CDK9, which correlates with their ability to induce cell cycle arrest. mdpi.com Additionally, some pyridine urea (B33335) derivatives have shown inhibitory activity against VEGFR-2, a key receptor in angiogenesis. mdpi.comnih.gov

Antimicrobial Activity Research with Related Cyclopropylmethyl-Pyridine/Pyrimidine Derivatives

The pyridine and pyrimidine cores are also present in many compounds investigated for their antimicrobial properties. nih.govcapes.gov.br These heterocyclic structures serve as versatile starting points for the synthesis of novel agents targeting bacteria and fungi. nih.govcapes.gov.br

Studies on pyrimidine derivatives have shown that their biological activity is highly dependent on their chemical structure. For instance, various bicyclic and tricyclic pyrimidine derivatives synthesized from 6-amino-2-thioxo-1H-pyrimidine-4-one were tested for antimicrobial activity. nih.govcapes.gov.br The results indicated that certain compounds were active as antibacterials, while another was active as an antifungal agent. nih.gov Interestingly, the study noted that cyclization at specific positions of the parent pyrimidine ring could diminish the antimicrobial activity, highlighting the importance of specific structural features. nih.gov

The 2,4-diamino-5-benzyl-pyrimidine structure, known as trimethoprim (B1683648), is a well-established antibacterial agent that functions by inhibiting dihydrofolate reductase, an essential enzyme in the bacterial synthesis of thymine. google.com While direct studies on the antimicrobial properties of this compound were not found in the provided search results, the established activity of related diaminopyrimidine structures suggests a potential avenue for investigation. The inclusion of a cyclopropylmethyl group could modulate the compound's properties, potentially leading to novel antimicrobial agents.

Antibacterial Activity Research against Gram-Positive and Gram-Negative Bacterial Strains

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives are known to possess antimicrobial properties. acs.org The introduction of certain functional groups, such as amino moieties, can enhance these biological activities. acs.org

Research into compounds with similar backbones has shown notable antibacterial effects. A series of N2,N4-disubstituted quinazoline-2,4-diamines, which share a disubstituted diamine scaffold with the subject compound, were synthesized and tested against multidrug-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium. nih.govsigmaaldrich.com This study identified compounds with minimum inhibitory concentrations (MICs) in the low micromolar range and effective in vivo activity. nih.govsigmaaldrich.com

Similarly, substituted 2,4-diaminopyrimidines have been shown to inhibit the growth of Bacillus anthracis, the Gram-positive bacterium responsible for anthrax. drugbank.com Certain phenyl and isobutenyl derivatives in this class displayed significant activity, with MIC values as low as 0.375-1.5 µg/mL. drugbank.com

Studies on 1-alkyl-2-(4-pyridyl)pyridinium bromides demonstrated that activity against Gram-positive bacteria like S. aureus was particularly strong, with the most active compounds having alkyl chains of 11 to 16 carbons. nih.gov Their activity against Gram-negative organisms was enhanced in the presence of a membrane-permeabilizing agent. nih.gov Other research has identified novel anaephene derivatives (alkyl pyridinol compounds) with potent activity against various S. aureus strains, including MRSA, while being inactive against the Gram-negative pathogen P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Structurally Related Compounds

| Compound Class | Bacterial Strain(s) | Key Finding | Reference |

|---|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | Multidrug-resistant Staphylococcus aureus | Identified compounds with low micromolar MICs and effective in vivo activity. | nih.govsigmaaldrich.com |

| Substituted 2,4-diaminopyrimidines | Bacillus anthracis | Phenyl and isobutenyl derivatives showed MICs as low as 0.375-1.5 µg/mL. | drugbank.com |

| Alkyl pyridinol compounds | Staphylococcus aureus (including MRSA) | Potent activity against Gram-positive strains. | nih.gov |

| 1-alkyl-2-(4-pyridyl)pyridinium bromides | S. aureus, E. coli, P. aeruginosa | Most active against S. aureus; activity against Gram-negative bacteria increased with a permeabilizing agent. | nih.gov |

Antifungal Activity Investigations

The antifungal potential of pyridine-based compounds has also been a subject of investigation. For instance, a thiophene-pyridine derivative was shown to have better antifungal activity against Aspergillus fumigatus and Syncephalastrum racemosum than the standard drug, Amphotericin B. acs.org The same compound showed moderate activity against Geotricum candidum and Candida albicans. acs.org

In contrast, a study on 6-Chloro-2,4-diamino pyrimidine, a related diaminopyrimidine, reported low antifungal activity against Aspergillus and Candida species when compared to the standard, Nystatin. wikipedia.org This suggests that the nature and position of substituents on the core ring system are critical for determining antifungal efficacy.

Antiviral Activity Research

The pyridopyrimidine scaffold, which represents a fusion of pyridine and pyrimidine rings, is recognized for its wide range of pharmacological applications, including antiviral activity. While specific antiviral studies on this compound are lacking, the general potential of the broader chemical class has been noted.

Neurological and Central Nervous System (CNS) Applications in Related Diaminopyridines

Research on Neuromuscular Transmission Enhancement

One of the most well-documented applications of diaminopyridines is in the enhancement of neuromuscular transmission. The compound 3,4-diaminopyridine (B372788) (3,4-DAP) is a potent potentiator of acetylcholine (B1216132) (ACh) release from presynaptic nerve terminals. Its mechanism involves blocking voltage-gated potassium channels, which prolongs the depolarization of the nerve action potential. sigmaaldrich.com This extended depolarization increases the influx of calcium into the presynaptic terminal, thereby enhancing the release of ACh into the neuromuscular junction. sigmaaldrich.com

This mechanism has proven effective in treating certain neuromuscular disorders. Studies have shown that 3,4-DAP significantly improves neuromuscular transmission in mouse models of myasthenia gravis (MG), particularly in forms where defective transmitter release is a key feature. It is also effective in congenital myasthenic syndromes (CMS) and can reverse neuromuscular weakness in models of botulism. sigmaaldrich.com

Table 2: Neuromuscular Activity of 3,4-Diaminopyridine

| Compound | Mechanism of Action | Therapeutic Application | Reference |

|---|---|---|---|

| 3,4-Diaminopyridine (3,4-DAP) | Blocks voltage-gated potassium channels, increasing presynaptic calcium entry and enhancing acetylcholine (ACh) release. | Improves neuromuscular transmission in Myasthenia Gravis (MG) and Congenital Myasthenic Syndromes (CMS). | sigmaaldrich.com |

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluR2) with Related Triazolopyridine Derivatives

The metabotropic glutamate receptor 2 (mGluR2) is a key therapeutic target for neurological diseases involving excessive glutamate transmission, such as schizophrenia, anxiety, and depression. Activation of mGluR2, which is primarily located on presynaptic terminals, reduces glutamate release.

Research has focused on developing mGluR2 positive allosteric modulators (PAMs), which enhance the receptor's response to glutamate. A notable development in this area involves the 1,2,4-triazolopyridine scaffold. Through a process of scaffold-hopping from an earlier pyridone-based compound, researchers developed a series of triazolopyridines that act as potent and selective mGluR2 PAMs with improved drug-like properties. These compounds bind to an allosteric site on the receptor, offering better selectivity and brain permeability compared to orthosteric ligands. The triazolopyridine scaffold is also found in other pharmaceutical agents, including the antidepressant trazodone.

Antioxidant Activity Research in Pyridopyrimidine Scaffolds

The pyridopyrimidine ring system is a privileged scaffold in medicinal chemistry, known for a variety of biological activities, including antioxidant effects. nih.gov Research has shown that derivatives of this scaffold can be effective antioxidants, primarily through the inhibition of lipid peroxidation. nih.gov

In one study, a series of novel pyridopyrimidine derivatives were evaluated for their antioxidant properties. nih.gov While the compounds did not show significant radical scavenging activity in the DPPH assay, they were found to be strong inhibitors of lipid peroxidation. nih.gov Specific derivatives were identified as potent inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory and oxidative stress pathways, with IC50 values in the micromolar range. nih.gov Another study on pyrimidine acrylamides also identified potent lipid peroxidation inhibitors within this class of compounds. drugbank.com

Table 3: Antioxidant Activity of Pyridopyrimidine Derivatives

| Compound Class | Assay/Target | Result | Reference |

|---|---|---|---|

| Pyridopyrimidine derivatives | Lipid Peroxidation | Strongly inhibited lipid peroxidation. | nih.gov |

| Pyridopyrimidine derivatives | Lipoxygenase (LOX) | Identified as potent inhibitors with IC50 values of 42 µM and 47.5 µM for specific derivatives. | nih.gov |

| Pyridopyrimidine derivatives | DPPH Assay | Did not interact significantly. | nih.gov |

| Pyrimidine acrylamides | Lipid Peroxidation | Identified as potent inhibitors. | drugbank.com |

Computational and in Silico Studies of N2 Cyclopropylmethyl Pyridine 2,4 Diamine and Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode and affinity of potential drug candidates. For analogs of N2-(cyclopropylmethyl)pyridine-2,4-diamine, such as various 2,4-diaminopyrimidine (B92962) derivatives, molecular docking studies have been crucial in identifying key interactions with their biological targets.

In studies of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4 (PAK4), a key enzyme in cancer progression, molecular docking simulations have revealed critical binding interactions. For instance, a particularly potent compound, B6, demonstrated a low docking score of -7.593 kcal/mol, indicating a strong binding affinity. nih.gov The simulations showed that the diaminopyrimidine core forms essential hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.gov Similarly, in the context of anti-tubercular drug discovery, molecular docking of 2,4-diaminopyrimidine derivatives into the active site of Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR) has been used to rationalize their inhibitory activity. mdpi.com These studies highlight how the aminopyrimidine scaffold can be effectively positioned within an active site to maximize interactions.

Table 1: Illustrative Molecular Docking Data for Analogs

| Compound/Analog Class | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

| 2,4-diaminopyrimidine derivative (B6) | p21-activated kinase 4 (PAK4) | -7.593 | Hydrogen bonds with hinge region | nih.gov |

| 2,4-diaminopyrimidine derivative (16l) | M. tuberculosis DHFR | Not specified | Occupies glycerol (B35011) binding site | mdpi.com |

| Thiazole-pyridine scaffold (8a) | SARS-CoV-2 Main Protease | -8.6 | Not specified | mdpi.com |

| Piperidin-4-imine derivative (PB13) | Enoyl-Acyl Carrier Protein Reductase | -9.392 | Not specified | dovepress.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the structural features that are important for bioactivity.

For aminopyridine and diaminopyrimidine derivatives, QSAR studies have been successfully applied to guide the design of more potent inhibitors for various targets. A 2D-QSAR study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors resulted in a statistically significant model with a high coefficient of determination (R² = 0.958) and predictive ability (Q² = 0.903). nih.gov This model indicated the importance of specific autocorrelated descriptors related to the molecular structure for the inhibitory activity. nih.gov

Table 2: Example of QSAR Model Parameters for Analog Classes

| Analog Class | Target | QSAR Model Type | R² | Q² | Key Descriptors | Reference |

| Dihydropyrimidinones | Alkaline Phosphatase | 2D-QSAR | 0.958 | 0.903 | Autocorrelated descriptors | nih.gov |

| Pyrrolopyrimidines | Bruton's Tyrosine Kinase | 2D-QSAR (MLR) | Not specified | Not specified | Not specified | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK2/4/6 | 3D-QSAR | R²pred = 0.764 (CDK2) | q² = 0.714 (CDK2) | Steric and electrostatic fields | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., orbital energies, charge distribution) of molecules. These calculations provide valuable information about the reactivity, stability, and spectroscopic properties of a compound.

For aminopyridine derivatives, DFT calculations have been employed to study their molecular geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. DFT studies on novel pyridine (B92270) derivatives have been used to correlate these electronic parameters with their observed biological activities, such as antimicrobial and antioxidant properties. nih.gov

The electronic properties of this compound, such as the charge distribution on the pyridine ring and the amino groups, can be elucidated through DFT calculations. The nitrogen atoms in the pyridine ring and the exocyclic amino groups are expected to be regions of high electron density, making them potential sites for hydrogen bonding and other electrostatic interactions with a biological target. DFT can also be used to study the stability of different tautomeric and rotameric forms of the molecule. nih.gov

Table 3: Illustrative DFT-Calculated Properties for Analogs

| Compound/Analog | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Novel Pyridine Derivative (Compound 8) | DFT/B3LYP/6-31G(d,p) | Not specified | Not specified | Not specified, but used to correlate with antioxidant activity | nih.gov |

| Tetrahydrothienopyridine Derivative | Not specified | Not specified | Not specified | Not specified | mdpi.com |

| Schiff Base Sulfonamide Analog | DFT/B3LYP/6-31+G(d,p) | Not specified | Not specified | Used to compare E/Z isomer stability | nih.gov |

Conformational Analysis and Stability Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule is crucial as it dictates its three-dimensional shape and, consequently, its ability to interact with a biological target.

For a molecule like this compound, conformational analysis would focus on the rotation around the bond connecting the cyclopropylmethyl group to the nitrogen atom, as well as the orientation of the amino groups relative to the pyridine ring. The presence of the cyclopropyl (B3062369) group introduces a degree of rigidity, which can limit the number of accessible conformations. Computational methods, such as molecular mechanics and DFT, can be used to calculate the relative energies of different conformers and to identify the most stable, low-energy conformations. lumenlearning.comlibretexts.org

Studies on N-acylhydrazone derivatives have shown that methylation can significantly alter conformational preferences, which in turn affects their physicochemical properties and biological activity. nih.gov Similarly, the conformational preferences of the cyclopropylmethyl group in this compound will influence its presentation to a target protein, potentially impacting binding affinity and selectivity.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach can be either ligand-based or structure-based.

For scaffolds like diaminopyrimidine and pyridine, virtual screening has proven to be a highly effective strategy for identifying novel hit compounds. nih.govbohrium.com In a collaborative effort to find new treatments for visceral leishmaniasis, virtual screening of proprietary libraries against an imidazo[1,2-a]pyridine (B132010) hit led to the rapid expansion of the chemical series and the identification of more potent and selective compounds. nih.gov This demonstrates the power of in silico screening to explore vast chemical spaces and accelerate the hit-to-lead process. enamine.netoptibrium.com

Once a hit compound like this compound is identified, lead optimization strategies are employed to improve its properties. This often involves the synthesis and testing of a series of analogs. Computational methods play a key role in this process by suggesting modifications that are likely to enhance activity or improve pharmacokinetic properties. For example, based on the binding mode predicted by molecular docking, medicinal chemists can design new analogs with additional functional groups to form new interactions with the target protein. QSAR and DFT calculations can then be used to prioritize the synthesis of the most promising candidates.

Preclinical in Vitro Research and Advanced Biological Evaluation of N2 Cyclopropylmethyl Pyridine 2,4 Diamine

Cellular Assays for Target Engagement and Pathway Modulation

To ascertain whether a compound interacts with its intended molecular target within a cellular environment, target engagement assays are crucial. Techniques like the NanoBRET® Target Engagement Assay are employed to quantify the binding of a compound to its target protein in live cells. This method provides valuable information on target occupancy, compound affinity, and residence time.

Following target engagement, pathway modulation studies are conducted to understand the compound's effect on downstream signaling pathways. For pyridine-2,4-diamine (B32025) derivatives, which are often investigated as kinase inhibitors, this involves assessing the phosphorylation status of downstream substrates of the target kinase. Furthermore, cellular assays measuring phenotypic changes, such as cell cycle progression, are informative. For instance, studies on N2,N4-disubstituted pyrimidine-2,4-diamines have shown that these compounds can induce cell cycle arrest at the G2/M phase in cancer cell lines like MDA-MB-231, indicating modulation of pathways controlling cell division. nih.govrsc.org

Enzyme Inhibition Assays (e.g., IC50 and Ki Determination)

Enzyme inhibition assays are fundamental in characterizing the potency of a compound against its purified target enzyme. These assays determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). For N2,N4-disubstituted pyrimidine-2,4-diamines, which have been explored as cyclin-dependent kinase (CDK) inhibitors, IC50 values are determined against various CDK/cyclin complexes.

For example, certain analogs within this class have demonstrated potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1, with IC50 values in the nanomolar range. nih.govrsc.org The most potent compounds have exhibited IC50 values as low as 83 nM and 65 nM against CDK2 and CDK9, respectively. nih.govrsc.org The inhibition constant (Ki) is another important parameter that provides a more direct measure of the compound's binding affinity to the enzyme.

Table 1: Illustrative Enzyme Inhibition Data for Related Pyrimidine-2,4-diamine Analogs

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Analog A | CDK2/cyclin A | 83 |

| Analog B | CDK9/cyclin T1 | 65 |

| Analog C | CDK1/cyclin B | 120 |

Note: This table presents example data for related compounds to illustrate typical findings and does not represent data for N2-(cyclopropylmethyl)pyridine-2,4-diamine.

Selectivity Profiling against Off-Target Biological Systems

Selectivity is a critical attribute of a therapeutic candidate, as off-target activities can lead to undesirable side effects. Selectivity profiling involves screening the compound against a broad panel of related and unrelated biological targets, such as other kinases, G-protein coupled receptors, and ion channels. This helps to identify any potential for polypharmacology or off-target liabilities. For kinase inhibitors, a common approach is to screen the compound against a large panel of kinases to assess its selectivity profile. A highly selective compound will show potent inhibition of its intended target with minimal activity against other kinases.

Cellular Permeability and Efflux Assays

For a compound to be orally bioavailable, it must be able to permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. researchgate.netmdpi.comresearchgate.netnih.goveuropa.eu This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form tight junctions and expresses various transporters, mimicking the intestinal barrier. researchgate.netnih.gov

The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high A-B Papp value is indicative of good permeability. The efflux ratio (Papp B-A / Papp A-B) is also calculated to determine if the compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.

Table 2: Illustrative Caco-2 Permeability Data

| Parameter | Value | Interpretation |

|---|---|---|

| Papp (A-B) (10⁻⁶ cm/s) | 5.0 | Moderate to High Permeability |

| Papp (B-A) (10⁻⁶ cm/s) | 12.0 | Potential for Active Efflux |

Note: This table presents example data to illustrate typical findings and does not represent data for this compound.

In vitro Cytotoxicity and Toxicological Assessments (excluding human trial data)

In vitro cytotoxicity assays are performed to assess the potential of a compound to cause cell death. These assays are conducted on various cell lines, including both cancerous and non-cancerous lines, to determine the compound's therapeutic index. A common method is the Sulforhodamine B (SRB) assay, which measures cell density by quantifying total cellular protein.

Studies on N2,N4-disubstituted pyrimidine-2,4-diamines have shown significant growth inhibition against various tumor cell lines in SRB assays. nih.govrsc.org The concentration that inhibits 50% of cell growth (GI50) is a key parameter derived from these studies. Early toxicological assessments also include assays to evaluate the potential for genotoxicity, cardiotoxicity (e.g., hERG channel inhibition), and hepatotoxicity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Unaddressed Gaps for N2 Cyclopropylmethyl Pyridine 2,4 Diamine

Exploration of Novel Synthetic Pathways and Efficient Derivativatization Strategies

A significant gap in the current knowledge base is the lack of established and optimized synthetic routes specifically for N2-(cyclopropylmethyl)pyridine-2,4-diamine. While syntheses for analogous compounds exist, future research must focus on developing efficient and scalable pathways for the title compound.

Proposed Synthetic Approaches: Research should investigate multi-step synthetic strategies starting from readily available precursors. One potential pathway could begin with the nitration of 2-chloropyridine (B119429) to form 2-chloro-4-nitropyridine, followed by nucleophilic substitution of the chlorine atom with cyclopropylmethylamine. The final step would involve the reduction of the nitro group to an amine. An alternative route could adapt the synthesis of N2,N2-dimethylpyridine-2,4-diamine, which involves the reduction of 2-(dimethylamino)-4-nitropyridine 1-oxide using a catalyst like Raney nickel. chemicalbook.com A similar approach using a cyclopropylmethylamino precursor could be explored.